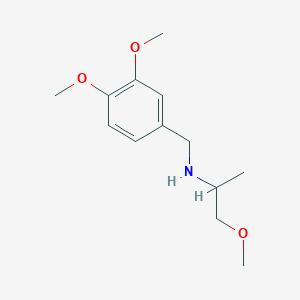

(3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine is a useful research compound. Its molecular formula is C13H21NO3 and its molecular weight is 239.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound features two methoxy groups on the benzyl moiety and a methylethylamine group, which contribute to its lipophilicity and reactivity. The presence of these functional groups allows for interactions with various biological targets, enhancing its potential therapeutic effects.

The biological activity of this compound is attributed to its ability to interact with enzymes and receptors. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing binding affinity and specificity towards biological targets. This interaction can lead to various pharmacological effects, including antimicrobial and anti-inflammatory activities.

1. Antimicrobial Activity

Research indicates that this compound exhibits moderate antibacterial activity. It has been evaluated against several bacterial strains, showing effectiveness comparable to standard antibiotics. The compound's structure-activity relationship (SAR) suggests that the presence of methoxy groups enhances its solubility and biological activity.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Bacillus subtilis | 14 |

Case Study 1: Antimycobacterial Activity

A derivative of this compound was tested against Mycobacterium tuberculosis H37Rv. The study demonstrated significant activity, indicating that modifications to the compound could lead to effective treatments for tuberculosis. This highlights the importance of further exploration into its derivatives for enhanced efficacy.

Case Study 2: Environmental Applications

The compound has also been investigated for its ability to detect environmental pollutants such as silver ions and cyanide in aqueous solutions. This versatility showcases its potential not only in pharmacology but also in environmental monitoring applications.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C13H21NO3

- Molecular Weight : 237.31 g/mol

- CAS Number : 2851434

The compound features two methoxy groups and an amine functional group, which contribute to its reactivity and interaction with biological systems.

Antidepressant and Anxiolytic Properties

Research indicates that derivatives of (3,4-Dimethoxybenzyl)(2-methoxy-1-methylethyl)amine may exhibit antidepressant and anxiolytic properties. Similar compounds have been explored for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation .

Sodium Channel Modulation

The compound's structural similarities to known sodium channel blockers suggest potential applications in pain management. Sodium channels play a significant role in the transmission of pain signals, and compounds that can selectively inhibit these channels are being investigated for treating neuropathic pain .

Case Study: Synthesis of Antidepressant Analogues

A study involved synthesizing analogues of this compound to evaluate their efficacy as antidepressants. The synthesis utilized palladium-catalyzed cross-coupling reactions to form C–N bonds effectively. The resulting compounds were tested in animal models, showing promising results in reducing depressive behaviors .

Ligand for Catalysis

This compound has been employed as a ligand in various catalytic processes. Its ability to stabilize metal centers enhances the efficiency of reactions such as Suzuki-Miyaura coupling and other cross-coupling methodologies. This application is vital in the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

| Application Area | Specific Use | Example Results |

|---|---|---|

| Medicinal Chemistry | Antidepressant analogues | Reduced depressive behaviors in models |

| Pain Management | Sodium channel blocking | Potential analgesic effects |

| Catalysis | Ligand in cross-coupling reactions | Improved yields in organic synthesis |

Analyse Chemischer Reaktionen

Alkylation and Acylation Reactions

The amine group undergoes alkylation and acylation under standard conditions. For example:

-

Alkylation with methyl iodide in the presence of potassium carbonate yields a quaternary ammonium salt.

-

Acylation with acetyl chloride forms an amide derivative.

Reaction conditions :

| Reaction Type | Reagents/Conditions | Major Product | Yield (%) |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Quaternary ammonium salt | ~85 |

| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C → RT | N-Acetylated derivative | ~78 |

Oxidation Reactions

The compound is susceptible to oxidation at both the amine and methoxy-substituted aromatic ring:

-

Amine oxidation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) generates N-oxide derivatives.

-

Aromatic ring oxidation : Strong oxidizing agents like KMnO₄ under acidic conditions cleave the aromatic ring, forming carboxylic acids .

Key intermediates :

-

N-Oxide formation confirmed via FT-IR (N–O stretch at ~1,250 cm⁻¹) .

-

Ring oxidation produces 3,4-dimethoxybenzoic acid as a major product .

Atmospheric Degradation

In environmental contexts, the compound reacts with atmospheric oxidants:

Reaction with OH Radicals

-

Hydrogen abstraction occurs primarily at the α-C of the methoxypropanamine chain (rate constant: kOH ≈ 2.7 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K) .

Reaction with Ozone (O₃)

-

Ozonolysis forms N-formyl derivatives (e.g., dimethylformamide) and formaldehyde .

-

Proposed pathway:

Amine+O3→CH3N CH2+HCHO+Secondary Products

Reductive Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the amine to a primary amine, though competing demethoxylation may occur under harsh conditions.

Nucleophilic Substitution

The methoxy groups on the aromatic ring can undergo demethylation with BBr₃, yielding phenolic derivatives:

Ar OCH3+BBr3→Ar OH+CH3Br+B OAr 3

Conditions : BBr₃ (3 equiv), CH₂Cl₂, −78°C → RT, 12 h.

Comparative Reactivity with Analogues

| Compound | Reactivity with OH Radicals (k, cm³ molecule⁻¹ s⁻¹) | Dominant Pathway |

|---|---|---|

| (CH₃)₂NH | 5.2 × 10⁻¹² | C–H abstraction |

| Target Compound | ~2.7 × 10⁻¹¹ | α-C abstraction |

The higher reactivity of the target compound compared to dimethylamine is attributed to the stabilizing effect of methoxy groups on transition states .

Mechanistic Insights

Eigenschaften

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-10(9-15-2)14-8-11-5-6-12(16-3)13(7-11)17-4/h5-7,10,14H,8-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMAKJPRKQTXCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC(=C(C=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386042 |

Source

|

| Record name | (3,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137071-61-5 |

Source

|

| Record name | (3,4-dimethoxybenzyl)(2-methoxy-1-methylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.